[4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone
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Overview
Description
4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound characterized by its unique structural features, including a benzothiazinone core, fluorine substitution, and various phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazinone ring.
Fluorination: Introduction of the fluorine atom is usually achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Substitution Reactions: The phenyl groups are introduced through Friedel-Crafts acylation or alkylation reactions, often using aluminum chloride (AlCl₃) as a catalyst.
Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its fluorinated and phenyl-substituted structure makes it a candidate for various organic synthesis applications.
Biology and Medicine
In medicinal chemistry, 4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is explored for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets, such as enzymes or receptors, is of particular interest .
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for applications in coatings, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and phenyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazinones: Compounds with similar benzothiazinone cores but different substituents.
Fluorinated Aromatics: Compounds with fluorine atoms attached to aromatic rings, such as fluorobenzenes.
Phenyl-Substituted Methanones: Compounds with phenyl groups attached to a methanone core.
Uniqueness
What sets 4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone apart is its specific combination of a benzothiazinone core, fluorine substitution, and multiple phenyl groups. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3S/c1-4-18-5-7-19(8-6-18)25(28)24-15-27(21-12-16(2)11-17(3)13-21)22-10-9-20(26)14-23(22)31(24,29)30/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYNPFGZSBVUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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